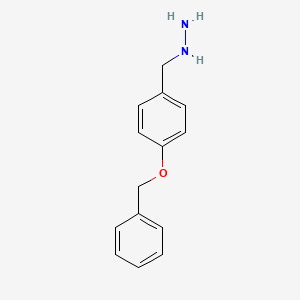

(4-Benzyloxy-benzyl)-hydrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-phenylmethoxyphenyl)methylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-16-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-9,16H,10-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQQPPNUPGCDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602703 | |

| Record name | {[4-(Benzyloxy)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207233-86-1 | |

| Record name | {[4-(Benzyloxy)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization

Historical and Contemporary Approaches to Hydrazine (B178648) Synthesis

The formation of the nitrogen-nitrogen bond in hydrazines has been a subject of extensive research, leading to a variety of synthetic methods.

Historically, the synthesis of hydrazine and its derivatives has relied on a few key industrial and laboratory-scale processes. The Raschig process, developed in the early 20th century, is a cornerstone of industrial hydrazine production. It involves the reaction of sodium hypochlorite (B82951) with ammonia (B1221849), where chloramine (B81541) is formed as an intermediate that then reacts with excess ammonia to produce hydrazine. slideshare.net While effective for large-scale production, this method is less common for the synthesis of substituted hydrazines in a laboratory setting.

A more traditional laboratory approach for creating aryl hydrazines involves the diazotization of an aromatic amine followed by reduction. For instance, the synthesis of the closely related compound, p-benzyloxyphenylhydrazine hydrochloride, is achieved by treating p-benzyloxyaniline hydrochloride with sodium nitrite (B80452) in the presence of hydrochloric acid at 0°C to form a diazonium salt. This intermediate is then reduced, typically with a strong reducing agent like stannous chloride, to yield the desired hydrazine hydrochloride salt. prepchem.com Another classical method is the reaction of a suitable electrophile, such as an alkyl halide, with an excess of hydrazine hydrate (B1144303). orgsyn.org

Condensation reactions between carbonyl compounds and hydrazine are also a long-established method for forming hydrazones, which can then be reduced to the corresponding hydrazine. nih.gov This two-step sequence is a versatile method for preparing a wide range of substituted hydrazines.

In recent years, a significant shift towards developing greener and more sustainable synthetic methods has occurred. These strategies aim to reduce energy consumption, minimize waste, and avoid the use of hazardous reagents. mdpi.com For hydrazine synthesis, this has led to innovations that offer milder reaction conditions and improved efficiency.

One sustainable approach involves using hydrazine as a facile and easy-to-handle nitrogen source for the direct synthesis of amines over heterogeneous catalysts, such as platinum supported on titania (Pt/TiO₂). acs.orgacs.org This method provides a green process for producing secondary amines from alcohols or aldehydes. acs.org Other research has focused on using heterogeneous catalysts like V₂O₅/TiO₂ for the hydrogenation of nitro compounds to amines using hydrazine hydrate as the reductant under blue LED irradiation, a process that is both green and low-cost. organic-chemistry.org

Photoredox catalysis represents another frontier in sustainable synthesis, enabling the creation of azines from oxime esters without the need for hydrazine, which is toxic and potentially explosive at high temperatures. rsc.org This approach uses a triarylamine organophotocatalyst under mild conditions, highlighting a move away from traditional, more hazardous reagents. rsc.org These modern methods underscore the potential for developing more environmentally benign pathways for the synthesis of complex hydrazine derivatives.

Targeted Synthesis of (4-Benzyloxy-benzyl)-hydrazine

The specific synthesis of this compound can be approached through a logical, multi-step process that leverages established organic reactions. The strategy typically involves the preparation of a key precursor molecule followed by the introduction of the hydrazine moiety.

The most direct precursor for the synthesis of this compound is 4-(benzyloxy)benzaldehyde (B125253). The preparation of this aldehyde is a standard procedure in organic synthesis, typically achieved through a Williamson ether synthesis.

The process begins with the O-benzylation of p-hydroxybenzaldehyde. This reaction involves deprotonating the phenolic hydroxyl group of 4-hydroxybenzaldehyde (B117250) with a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The resulting phenoxide ion then acts as a nucleophile, attacking benzyl (B1604629) bromide or benzyl chloride in a classic Sₙ2 reaction to form the benzyl ether linkage. The resulting 4-(benzyloxy)benzaldehyde is a stable, crystalline solid that can be purified by recrystallization.

An alternative precursor could be 4-(benzyloxy)benzyl halide, which could be reacted directly with hydrazine. This halide can be prepared from 4-(benzyloxy)benzyl alcohol, which in turn is synthesized by the reduction of 4-(benzyloxy)benzaldehyde.

A plausible and common reaction pathway to synthesize this compound from its aldehyde precursor involves a two-step sequence: hydrazone formation followed by reduction.

Step 1: Hydrazone Formation The first step is the condensation reaction between 4-(benzyloxy)benzaldehyde and hydrazine (often used as hydrazine hydrate). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by elimination.

The mechanism proceeds as follows:

The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-(benzyloxy)benzaldehyde.

This addition forms a tetrahedral intermediate, a zwitterionic species known as a carbinolamine.

A proton transfer occurs, typically facilitated by the solvent or a catalytic amount of acid, neutralizing the charges.

The hydroxyl group of the carbinolamine is then protonated, turning it into a good leaving group (water).

The lone pair on the adjacent nitrogen atom helps to push out the water molecule, forming a carbon-nitrogen double bond (C=N).

Deprotonation of the nitrogen atom yields the final product, 4-(benzyloxy)benzaldehyde hydrazone, and regenerates the acid catalyst.

Step 2: Reduction of the Hydrazone The C=N double bond of the resulting hydrazone is then reduced to a single bond to yield this compound. This reduction can be accomplished using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For this specific target, a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) could also be effective under slightly acidic conditions, a process known as reductive amination.

For instance, in the multi-component synthesis of pyrazole (B372694) derivatives, researchers systematically varied the solvent, base, reaction temperature, and molar equivalents of hydrazine hydrate to find the optimal conditions. researchgate.net A similar approach would be applied to the synthesis of this compound.

Key parameters to optimize include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For hydrazone formation, polar protic solvents like methanol (B129727) or ethanol (B145695) are common as they can solvate the intermediates and facilitate proton transfer. For the reduction step, the solvent must be compatible with the chosen reducing agent.

Temperature: Many hydrazone formations proceed efficiently at room temperature, though gentle heating may be required to drive the reaction to completion. The reduction step's temperature will depend on the reducing agent's reactivity. For example, NaBH₄ reductions are often carried out at 0°C to room temperature.

Catalyst: While hydrazone formation can proceed without a catalyst, it is often accelerated by a catalytic amount of acid (e.g., a few drops of acetic acid), which facilitates the dehydration step. For catalytic hydrogenation, the choice and loading of the catalyst (e.g., 5% or 10% Pd/C) are critical parameters.

Stoichiometry: The molar ratio of the reactants is a critical factor. For hydrazone formation, using a slight excess of hydrazine can help drive the equilibrium towards the product. During optimization, varying the equivalents of the reducing agent is also essential to ensure complete conversion without causing unwanted side reactions.

The following interactive table illustrates a typical optimization study for a reaction involving an aldehyde, a nitrogen source (hydrazine), and a base in different solvents, demonstrating how systematic variation of parameters leads to the best outcome.

| Entry | Aldehyde (equiv) | Hydrazine (equiv) | Base (equiv) | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | 1.0 | 2.0 | 2.0 | H₂O | Room Temp | 5 | 15 |

| 2 | 1.0 | 2.0 | 2.0 | EtOH | Room Temp | 5 | 30 |

| 3 | 1.0 | 2.0 | 2.0 | CH₃CN | Room Temp | 5 | 20 |

| 4 | 1.0 | 2.0 | 2.0 | DMF | Room Temp | 5 | 25 |

| 5 | 1.0 | 2.0 | 2.0 | EtOH | Reflux | 5 | 55 |

| 6 | 1.0 | 2.0 | 2.0 | DMF | Reflux | 5 | 40 |

| 7 | 1.0 | 1.0 | 2.0 | DMF | Reflux | 5 | 50 |

| 8 | 1.0 | 2.0 | 2.0 | DMF | Reflux | 5 | 62 |

| 9 | 1.0 | 3.0 | 2.0 | DMF | Reflux | 5 | 70 |

| 10 | 1.0 | 4.0 | 2.0 | DMF | Reflux | 5 | 75 |

| 11 | 1.0 | 5.0 | 2.0 | DMF | Reflux | 5 | 78 |

| 12 | 1.0 | 5.0 | 2.0 | DMF | Reflux | 10 | 78 |

This table is a representative example based on similar synthetic optimization studies to illustrate the process. researchgate.net

Through such systematic investigation, optimal conditions are identified to ensure an efficient and high-yielding synthesis of this compound.

Green Chemistry Considerations in Synthesis

In recent years, the principles of green chemistry have become paramount in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound and its precursors has been a subject of investigation under these principles, with ultrasound-assisted methods and solvent minimization strategies showing considerable promise.

Ultrasound-Assisted Methods:

Ultrasound irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. The synthesis of key precursors to this compound, such as 4-(benzyloxy)benzohydrazide (B166250), has been significantly improved through sonication.

The synthesis of 4-(benzyloxy)benzohydrazide is a critical step. Research has demonstrated that the initial synthesis of methyl 4-(benzyloxy)benzoate from benzyl chloride and methyl 4-hydroxybenzoate (B8730719) can be efficiently carried out in an ultra-sonicator. This is followed by the treatment with hydrazine hydrate to yield 4-(benzyloxy)benzohydrazide nih.gov. The subsequent condensation of this hydrazide with various aromatic aldehydes to form Schiff bases can also be accelerated using ultrasound nih.gov.

A comparative study highlights the advantages of ultrasound irradiation over traditional refluxing methods. For instance, in the synthesis of azetidin-2-one (B1220530) derivatives from Schiff's bases derived from 4-(benzyloxy)benzohydrazide, the reaction time was drastically reduced from 8-10 hours under reflux to just 2 hours with ultra-sonication, with excellent yields ranging from 78% to 88% nih.gov. This acceleration is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.

| Method | Reaction Time | Yield (%) | Energy Source |

|---|---|---|---|

| Conventional Refluxing | 8–10 hours | Good | Thermal Heating |

| Ultrasound-Assisted Synthesis | 2 hours | 78–88% | Ultrasonic Irradiation |

Solvent Minimization:

Another cornerstone of green chemistry is the reduction or elimination of hazardous organic solvents. In the synthesis of hydrazones, which are structurally related to this compound, significant progress has been made in developing solvent-free or solvent-minimized protocols.

Mechanochemical synthesis, utilizing techniques like ball-milling, has proven to be a highly effective solvent-free method for producing hydrazones from various hydrazines and aldehydes rsc.org. This method not only eliminates the need for bulk solvents but also can lead to high-purity products with near-quantitative conversion, which is particularly advantageous for the synthesis of active pharmaceutical ingredients rsc.org.

Microwave-assisted synthesis under solvent-free conditions is another green alternative for the preparation of hydrazone derivatives. This technique often results in rapid reactions and high yields ajgreenchem.comminarjournal.com. For instance, hippuric hydrazones have been successfully synthesized by irradiating ethyl hippurate with various aromatic aldehydes under solvent-free microwave conditions ajgreenchem.com. The use of solid supports or catalysts, such as magnesium oxide nanoparticles, can further enhance the efficiency of these solvent-free reactions, even under ultrasonic conditions researchgate.net.

While direct solvent-free synthesis of this compound is not extensively documented, the successful application of these techniques to closely related compounds suggests a strong potential for their adaptation to its synthesis, thereby reducing the environmental footprint.

Purification and Isolation Techniques for Synthetic Products

The purity of this compound is crucial for its use in further synthetic transformations. Therefore, effective purification and isolation techniques are essential. The most commonly employed methods for purifying this and related hydrazine derivatives are recrystallization and column chromatography.

Recrystallization:

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities dissolved in the mother liquor.

For compounds structurally similar to this compound, such as 4-(benzyloxy)benzaldehyde, ethanol has been successfully used as a recrystallization solvent, yielding colorless crystals nih.gov. The choice of solvent is critical and is determined by the solubility characteristics of the compound and its impurities. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For hydrazone derivatives, a mixture of ethanol and water is often effective for recrystallization minarjournal.com. The yield after recrystallization can be influenced by the choice of solvent, with some solvents leading to greater losses than others researchgate.net.

| Compound Type | Recrystallization Solvent(s) | Reference |

|---|---|---|

| 4-(Benzyloxy)benzaldehyde | Ethanol | nih.gov |

| Hippuric Hydrazones | Ethanol-Water (2:1) | minarjournal.com |

| 4-Hydroxybenzohydrazide Derivatives | Ethanol | nih.gov |

Column Chromatography:

Column chromatography is a versatile purification technique used to separate components of a mixture based on their differential adsorption onto a stationary phase. For hydrazine derivatives that are difficult to purify by recrystallization alone, or to achieve very high purity, column chromatography is the method of choice.

Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar organic compounds like benzylhydrazine (B1204620) derivatives. The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system is selected that allows the desired compound to move down the column at a moderate rate, while impurities either move faster or are more strongly retained.

While specific details for the column chromatography of this compound are not extensively reported, procedures for related compounds provide valuable guidance. For instance, in the synthesis of benzylhydrazine derivatives, column chromatography on silica gel is a standard purification step rsc.org. The selection of the eluent, typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is optimized by thin-layer chromatography (TLC) to achieve the best separation. High-performance liquid chromatography (HPLC) with a phenyl-bonded silica gel stationary phase and a gradient elution of an organic phase and a buffer solution has also been used for the analysis and separation of phenylhydrazine (B124118) compounds google.com.

Chemical Reactivity and Derivatization Studies

Fundamental Reactivity of the Hydrazine (B178648) Moiety

The hydrazine functional group (-NH-NH2) is the primary center of reactivity in (4-Benzyloxy-benzyl)-hydrazine, characterized by its strong nucleophilicity and its capacity to act as a precursor to various functional derivatives and heterocyclic systems.

The most characteristic reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. nih.gov This reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, followed by dehydration to yield a stable C=N double bond. This compound readily reacts with a variety of carbonyl compounds under mild conditions, often catalyzed by a small amount of acid, to produce the corresponding N-(4-benzyloxy-benzyl)hydrazones. nih.govorganic-chemistry.org

The formation of these hydrazones is a versatile method for creating new derivatives. The reaction is generally high-yielding and tolerates a wide range of functional groups on the aldehyde or ketone reactant. nih.gov

| Carbonyl Reactant | Reaction Conditions | Product | Typical Yield |

|---|---|---|---|

| Benzaldehyde | Ethanol (B145695), Acetic Acid (cat.), Reflux, 2-4h | N-(4-Benzyloxy-benzyl)-N'-benzylidenehydrazine | >90% |

| Acetophenone | Methanol (B129727), Room Temp, 3h | N-(4-Benzyloxy-benzyl)-N'-(1-phenylethylidene)hydrazine | ~85-95% |

| Cyclohexanone | Ethanol, Reflux, 4h | N-Cyclohexylidene-N'-(4-benzyloxy-benzyl)hydrazine | High |

| 4-Nitrobenzaldehyde | Methanol, Room Temp, 72h | N-(4-Benzyloxy-benzyl)-N'-(4-nitrobenzylidene)hydrazine | Good |

Hydrazine derivatives are fundamental precursors for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. nih.gov The reaction of this compound with 1,3-dielectrophilic species, such as 1,3-dicarbonyl compounds or α,β-unsaturated ketones, leads to the formation of stable five-membered rings through cyclocondensation reactions. nih.govclockss.org

The most prominent example is the Knorr pyrazole (B372694) synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound. This reaction provides a direct route to substituted pyrazoles, which are significant scaffolds in medicinal chemistry. nih.gov Similarly, reaction with α,β-unsaturated carbonyl compounds can yield pyrazolines, which can be subsequently oxidized to pyrazoles. nih.gov The specific regioisomer formed can depend on the reaction conditions and the substitution pattern of the reactants. nih.govclockss.org

| Reactant | Reaction Conditions | Heterocyclic Product | Reference Reaction Type |

|---|---|---|---|

| Acetylacetone (a 1,3-diketone) | Ethanol, Reflux | 1-(4-Benzyloxy-benzyl)-3,5-dimethyl-1H-pyrazole | Knorr Pyrazole Synthesis |

| Dibenzoylmethane (a 1,3-diketone) | Acetic Acid, Reflux | 1-(4-Benzyloxy-benzyl)-3,5-diphenyl-1H-pyrazole | Pyrazole Synthesis |

| Ethyl Acetoacetate (a β-ketoester) | Ethanol, Reflux | 1-(4-Benzyloxy-benzyl)-3-methyl-1H-pyrazol-5(4H)-one | Pyrazolone Synthesis |

| Chalcone (an α,β-unsaturated ketone) | DMF, LDA, then Oxidation | 1-(4-Benzyloxy-benzyl)-3,5-diphenyl-1H-pyrazole | Pyrazole Synthesis from Chalcones |

The hydrazine moiety can undergo both oxidation and reduction. One-electron oxidation of hydrazine derivatives can generate nitrogen-centered radicals, which are reactive intermediates. nih.gov In the context of benzyl (B1604629) hydrazines, oxidative amination at the benzylic C–H bond has been achieved using transition-metal catalysts, offering a direct pathway to more complex hydrazine derivatives. rsc.orgrsc.org

Conversely, the most significant reductive pathway for derivatives of this compound involves the Wolff-Kishner reduction. wikipedia.orgucla.edu In this reaction, a hydrazone formed from a ketone or aldehyde is treated with a strong base (like KOH) at high temperatures, which reduces the carbonyl group completely to a methylene (B1212753) (CH₂) group. libretexts.orgbeilstein-journals.org This two-step sequence (hydrazone formation followed by base-induced reduction) is a powerful method for deoxygenating carbonyls under basic conditions. wikipedia.org

| Reaction Type | Reactant(s) | Conditions | Product Type | Notes |

|---|---|---|---|---|

| Oxidation | This compound, Metal ions (e.g., Cu²⁺) | Enzymatic or chemical | Nitrogen-centered radicals | Can lead to various decomposition or coupling products. nih.gov |

| Reduction (Wolff-Kishner) | Hydrazone of a ketone (derived from this compound) | KOH or KOtBu, High temp (e.g., in Diethylene Glycol) | Alkane | The C=N-NH- moiety is converted to a CH₂ group with loss of N₂ gas. wikipedia.orgbeilstein-journals.org |

Reactivity of the Benzyloxy-Substituted Benzyl Moiety

The benzyloxy-substituted aromatic ring provides a second platform for chemical modification, involving reactions on the aromatic core and cleavage of the benzyl ether protecting group.

The benzyloxy group (-O-CH₂-Ph) attached to the benzyl ring of the hydrazine derivative significantly influences the reactivity of that ring towards aromatic substitution. The oxygen atom acts as an electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. libretexts.org This makes the ring more nucleophilic and thus highly activated towards electrophilic aromatic substitution (EAS). wikipedia.org The electron-donating effect is strongest at the positions ortho and para to the substituent. cognitoedu.orgsavemyexams.com Since the para position is already occupied by the benzylhydrazine (B1204620) moiety, electrophilic attack is directed primarily to the two equivalent ortho positions. libretexts.org

| EAS Reaction | Reagents | Electrophile | Major Product(s) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | (4-Benzyloxy-3-bromo-benzyl)-hydrazine |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (4-Benzyloxy-3-nitro-benzyl)-hydrazine |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | (4-Benzyloxy-3-alkyl-benzyl)-hydrazine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (4-Benzyloxy-3-acyl-benzyl)-hydrazine |

In contrast, nucleophilic aromatic substitution (SNAr) is generally disfavored on this electron-rich aromatic system. masterorganicchemistry.com SNAr reactions typically require an aromatic ring that is rendered electron-poor by the presence of strong electron-withdrawing groups (such as -NO₂) and contains a good leaving group. libretexts.orglibretexts.org The this compound molecule does not meet these criteria, making direct nucleophilic displacement on the ring highly unlikely under standard conditions.

The benzyloxy group is frequently used as a protecting group for phenols because it is stable under a variety of conditions but can be removed selectively. organic-chemistry.org The cleavage of this ether linkage, known as debenzylation, is a crucial step in many synthetic sequences. For this compound, this would unmask the phenolic hydroxyl group, yielding (4-Hydroxy-benzyl)-hydrazine.

Several methods are available for this transformation:

Catalytic Hydrogenolysis : This is the most common method, involving the use of a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas (H₂) or a transfer agent like ammonium (B1175870) formate. taylors.edu.myorganicreactions.org The reaction is typically clean and high-yielding, proceeding under mild conditions. researchgate.net

Acid-Mediated Cleavage : Strong acids can cleave benzyl ethers, but this method is often harsh and lacks selectivity, limiting its use with sensitive substrates. organic-chemistry.org

Lewis Acid-Mediated Cleavage : Reagents like boron trichloride (B1173362) (BCl₃) can effect chemoselective debenzylation at low temperatures. nih.govorgsyn.org The addition of a cation scavenger, such as pentamethylbenzene (B147382), can prevent side reactions like Friedel-Crafts benzylation of the deprotected phenol (B47542). organic-chemistry.orgresearchgate.net

| Method | Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, in Ethanol or Ethyl Acetate, Room Temp | Mild, high yield, clean byproducts (toluene). taylors.edu.my | Incompatible with other reducible groups (e.g., alkynes, nitro groups). organic-chemistry.org |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C, in Methanol, Reflux | Avoids use of pressurized H₂ gas. taylors.edu.my | May require heating. |

| Lewis Acid Cleavage | BCl₃, pentamethylbenzene (scavenger), in CH₂Cl₂, -78 °C to 0 °C | Highly chemoselective, mild conditions, tolerates reducible groups. organic-chemistry.org | Stoichiometric reagent, requires anhydrous conditions. |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Useful for p-methoxybenzyl ethers, can be applied to benzyl ethers. organic-chemistry.org | Can be substrate-dependent, may require specific activation (e.g., photoirradiation). organic-chemistry.org |

Synthesis of Advanced Derivatives and Analogues of this compound

The chemical scaffold of this compound serves as a versatile platform for the synthesis of a wide array of advanced derivatives and analogues. Its reactivity can be selectively targeted at three main locations: the hydrazine nitrogen atoms, the aromatic ring systems, and the benzylic methylene bridge. This allows for extensive structural modifications to tailor the molecule for specific applications, such as in the development of complex ligands or specialized chemical probes.

Modifications at the Hydrazine Nitrogens

The hydrazine moiety is the most reactive functional group in the this compound molecule and offers numerous avenues for derivatization. Key reactions include condensation with carbonyl compounds, acylation, and alkylation.

Condensation with Aldehydes and Ketones: One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration, to create a stable carbon-nitrogen double bond (C=N). This transformation is highly efficient and is a cornerstone of dynamic covalent chemistry. The reaction of this compound with various carbonyl compounds yields a diverse library of (4-Benzyloxy-benzyl)-hydrazones.

The general reaction is as follows: this compound + R-C(=O)-R' → (4-Benzyloxy-benzyl)-N=C(R)-R' + H₂O

This reaction is crucial in forming stable linkages for various applications, including the construction of bifunctional molecules.

Table 1: Examples of Hydrazone Derivatives from this compound

| Carbonyl Compound | Resulting Hydrazone Derivative |

| Benzaldehyde | (E/Z)-1-(4-(benzyloxy)benzyl)-2-benzylidenehydrazine |

| Acetone | 1-(4-(benzyloxy)benzyl)-2-isopropylidenehydrazine |

| Cyclohexanone | 1-(4-(benzyloxy)benzyl)-2-cyclohexylidenehydrazine |

| 4-Nitrobenzaldehyde | (E/Z)-1-(4-(benzyloxy)benzyl)-2-(4-nitrobenzylidene)hydrazine |

| 2-Pyridinecarboxaldehyde | (E/Z)-1-(4-(benzyloxy)benzyl)-2-(pyridin-2-ylmethylene)hydrazine |

Acylation: The nitrogen atoms of the hydrazine group can be readily acylated using acylating agents such as acyl chlorides or anhydrides to form N-acylhydrazides. This reaction introduces a carbonyl group adjacent to the hydrazine nitrogen, which can alter the electronic properties and conformational flexibility of the molecule. Mono-acylation typically occurs at the terminal nitrogen. These acyl derivatives are important intermediates in the synthesis of various heterocyclic compounds, like oxadiazoles (B1248032) and triazoles.

Alkylation: Alkylation of the hydrazine nitrogens can be achieved using alkyl halides. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents. Selective mono-alkylation can be challenging due to the comparable nucleophilicity of both nitrogen atoms, but methods using protecting groups or specific reaction conditions have been developed to achieve better control.

Structural Diversification of the Aromatic Ring System

The two aromatic rings of this compound—the benzyl ring and the benzyloxy ring—provide further opportunities for structural modification. These modifications can be achieved through electrophilic aromatic substitution or by manipulation of the existing benzyloxy group.

Electrophilic Aromatic Substitution: Both aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts alkylation or acylation. The substitution pattern is guided by the directing effects of the existing substituents.

The benzyl ring is activated by the -CH₂-hydrazine group, which is an ortho-, para-director.

The benzyloxy ring is strongly activated by the -O-CH₂- group, which is also an ortho-, para-director.

These reactions allow for the introduction of a wide range of functional groups onto the aromatic core, thereby tuning the steric and electronic properties of the molecule. For example, introducing electron-withdrawing or electron-donating groups can significantly impact the reactivity of the hydrazine moiety.

Modification via the Benzyloxy Group: The benzyloxy group itself is a point of chemical versatility. It can be cleaved under various conditions, most commonly through catalytic hydrogenolysis (debenzylation), to yield a phenolic hydroxyl group.

This compound + H₂ (Pd/C catalyst) → (4-Hydroxy-benzyl)-hydrazine + Toluene

The resulting phenol is a versatile intermediate that can undergo a new set of reactions, including:

O-alkylation: Reaction with different alkyl halides to introduce novel ether linkages.

Esterification: Formation of esters with acyl chlorides or carboxylic acids.

Electrophilic substitution: The hydroxyl group is a strong activating ortho-, para-director, facilitating further functionalization of its aromatic ring.

Reactions at the Benzylic Position: The methylene bridge connecting the phenyl ring and the hydrazine group is a benzylic position. This position is susceptible to reactions such as free-radical halogenation (e.g., using N-bromosuccinimide), which can introduce a handle for further derivatization. masterorganicchemistry.comchemistrysteps.com Strong oxidation can cleave the alkyl chain to form a carboxylic acid. masterorganicchemistry.comlibretexts.org

Preparation of Bifunctional Linkers and Conjugates

The unique chemical properties of this compound and its derivatives make them excellent candidates for the design of bifunctional linkers. These linkers are molecules that can connect two different chemical entities, a strategy widely used in medicinal chemistry and materials science.

The hydrazine or, more commonly, the hydrazone functionality forms one of the key reactive ends of the linker. Hydrazone bonds are particularly useful because they are relatively stable under physiological conditions but can be designed to be cleavable under specific stimuli, such as a change in pH. researchgate.net

The synthesis of a bifunctional linker from a this compound precursor typically involves:

Functionalization of the Hydrazine: The hydrazine group is reacted with a carbonyl-containing molecule to form a stable hydrazone. This carbonyl compound might be part of a larger molecule, such as a peptide or a drug. researchgate.net

Modification of the Aromatic Ring: A functional group is introduced or unmasked on one of the aromatic rings to provide a second point of attachment. For example, a nitro group can be introduced via nitration and subsequently reduced to an amine, which can then be coupled to another molecule. Alternatively, debenzylation to reveal the phenol provides a reactive handle for conjugation.

This approach allows for the modular construction of complex conjugates. For instance, the hydrazine end can be used to link to a biomolecule (like a protein or antibody) that has been modified to contain an aldehyde or ketone group, while the other end of the molecule is designed to attach to a payload, such as a fluorescent dye or a therapeutic agent. This strategy is central to the field of bioconjugation for creating targeted diagnostics and therapeutics. beilstein-journals.org

Table 2: Components of Bifunctional Linkers Derived from Hydrazine Scaffolds

| Linker Component | Function | Chemical Moiety Example |

| Reactive Handle 1 | Forms a covalent bond with the first molecule (e.g., a biomolecule). | Hydrazine (reacts with aldehydes/ketones to form a hydrazone). |

| Spacer | Provides distance and flexibility between the conjugated molecules. | The benzyloxy-benzyl core. |

| Reactive Handle 2 | Forms a covalent bond with the second molecule (e.g., a payload). | An amine, carboxyl, or thiol group introduced onto an aromatic ring. |

| Cleavable Unit | Allows for the release of one molecule under specific conditions. | The hydrazone bond itself (hydrolyzable at low pH). |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed information about the molecular structure and connectivity of (4-Benzyloxy-benzyl)-hydrazine.

While specific 2D NMR spectra for this compound are not widely published, a complete assignment of its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of structurally similar compounds, such as benzyl (B1604629) o-vanillin and other benzohydrazine derivatives researchgate.netugm.ac.id. Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals, especially in complex aromatic regions.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling network within the molecule. Key correlations would be observed between the adjacent aromatic protons on both the benzyloxy and the benzyl rings. For instance, the protons on the 4-substituted benzyl ring would show correlations between H-2/H-6 and H-3/H-5. Similarly, the protons of the benzyl group in the benzyloxy moiety would exhibit their characteristic coupling patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for each protonated carbon in the molecule, such as the methylene (B1212753) groups and the aromatic CH groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (Predicted) |

|---|---|---|---|

| -CH₂- (benzyl) | ~3.9 | ~55 | C-1, C-2/6 (benzyl ring) |

| -NH-NH₂ | Variable | - | - |

| C-1 (benzyl ring) | - | ~130 | -CH₂- (benzyl) |

| C-2/6 (benzyl ring) | ~7.2 | ~129 | -CH₂- (benzyl) |

| C-3/5 (benzyl ring) | ~6.9 | ~115 | - |

| C-4 (benzyl ring) | - | ~158 | -CH₂- (benzyloxy) |

| -O-CH₂- (benzyloxy) | ~5.1 | ~70 | C-4 (benzyl ring), C-1' (phenyl ring) |

| C-1' (phenyl ring) | - | ~137 | -O-CH₂- (benzyloxy) |

| C-2'/6' (phenyl ring) | ~7.4 | ~128.5 | -O-CH₂- (benzyloxy) |

| C-3'/5' (phenyl ring) | ~7.35 | ~128 | - |

| C-4' (phenyl ring) | ~7.3 | ~127.5 | - |

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline forms. For this compound, ssNMR could provide valuable insights into its solid-state conformation, packing, and any polymorphism. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. The chemical shifts observed in the ssNMR spectrum can differ from those in solution due to packing effects and the absence of solvent interactions, providing information on the local environment of each nucleus in the crystal lattice. A detailed ssNMR study on dihydrazone derivatives has shown its utility in confirming the tautomeric forms present in the solid state mdpi.com.

Dynamic NMR (DNMR) studies are used to investigate molecular motions that occur on the NMR timescale, such as bond rotations and conformational exchanges. In this compound, several dynamic processes could be active, including rotation around the C-N bond of the hydrazine (B178648) moiety and the C-O and C-C bonds of the benzyloxy group. These conformational changes can lead to the broadening or coalescence of NMR signals at specific temperatures. By analyzing the NMR spectra at various temperatures, it is possible to determine the energy barriers for these rotational processes and to understand the conformational preferences of the molecule in solution nih.govnih.govnih.gov. For example, hindered rotation around amide bonds in related hydrazone compounds has been observed to result in the doubling of NMR signals, indicating the presence of slowly exchanging rotamers nih.gov.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For this compound (C₁₄H₁₆N₂O), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition with high confidence. HRMS is a standard technique in the characterization of novel organic compounds and has been used to confirm the composition of related hydrazide-hydrazone compounds mdpi.com.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₇N₂O⁺ | 229.1335 |

| [M+Na]⁺ | C₁₄H₁₆N₂ONa⁺ | 251.1155 |

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed nationalmaglab.org. This provides valuable information about the connectivity and substructures within a molecule. For protonated this compound, the fragmentation pathways can be predicted based on the known fragmentation of benzylamines and related compounds nih.gov.

The most likely initial fragmentation would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzylic cation. Another prominent fragmentation pathway would be the cleavage of the benzylic ether bond.

Key Predicted Fragmentation Pathways:

Loss of the hydrazine group: Cleavage of the C-N bond could lead to the formation of a 4-benzyloxybenzyl cation at m/z 213.

Formation of the tropylium (B1234903) ion: The benzyl cation at m/z 91 is a very common fragment in the mass spectra of compounds containing a benzyl group, formed through the cleavage of the O-CH₂ bond.

Cleavage of the benzyl group: Loss of the benzyl group could also lead to a fragment corresponding to the 4-hydroxybenzylhydrazine cation.

The analysis of these fragmentation patterns in an MS/MS experiment would provide strong evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. springernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of atoms, bond lengths, bond angles, and torsional angles. This provides unparalleled insight into the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

The concept of absolute configuration is relevant only to chiral molecules, which are non-superimposable on their mirror images. ed.ac.uk The target molecule, this compound, is achiral as it does not possess a stereogenic center. Therefore, the determination of its absolute configuration is not applicable.

For chiral compounds, single-crystal X-ray diffraction can determine the absolute configuration through a phenomenon known as anomalous dispersion or resonant scattering. ed.ac.uknih.gov When the X-ray wavelength used is near an absorption edge of an atom in the crystal (typically a heavy atom), the scattering factor for that atom becomes a complex number. nih.gov This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. ed.ac.uk Analysis of these differences allows for the unambiguous assignment of the true, absolute three-dimensional arrangement of the atoms. nih.gov

While this compound itself is achiral, stereochemistry is a key feature in related compounds such as hydrazones derived from it. For instance, hydrazones formed by the condensation of a hydrazine with an aldehyde or ketone exhibit geometric isomerism around the C=N double bond. X-ray diffraction studies on such derivatives consistently show an E-configuration about this bond. iucr.org

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of non-covalent intermolecular interactions. In hydrazine derivatives, hydrogen bonding is a dominant force governing the supramolecular architecture. nih.gov The hydrazine moiety (-NH-NH2) provides both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms), leading to the formation of robust networks.

In the crystal structures of closely related benzoylhydrazines, the packing is primarily governed by N—H⋯O and N—H⋯N hydrogen bonds. nih.gov The presence of the NH-NH2 group, in particular, can lead to complex hydrogen-bonding schemes that extend in two or three dimensions, creating layered or framework structures. nih.gov

Table 1: Common Intermolecular Interactions in Hydrazine Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Example |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O (carbonyl) | ~2.8 - 3.0 | 4-[(4-methylbenzyl)oxy]benzohydrazide |

| Hydrogen Bond | N-H | N (hydrazine) | ~3.0 - 3.2 | 4-[(4-methylbenzyl)oxy]benzohydrazide |

Note: Data is derived from crystal structures of closely related hydrazine and hydrazone derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. tanta.edu.egrenishaw.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) excites discrete vibrational modes within a molecule, such as the stretching and bending of bonds. msu.edu Each functional group exhibits characteristic vibrational frequencies, providing a unique "fingerprint" spectrum.

For this compound, the spectrum is expected to show characteristic bands for the hydrazine group, the benzyl ether linkage, the methylene bridge, and the aromatic rings. The key vibrational modes are detailed below:

N-H Vibrations : The hydrazine moiety is characterized by N-H stretching vibrations, typically appearing as medium to weak bands in the 3150-3350 cm⁻¹ region. nih.gov NH₂ deformation (scissoring) modes are expected around 1600-1650 cm⁻¹. nih.gov

N-N Stretch : The stretching of the central N-N single bond gives rise to a band that can be observed in the Raman spectrum, typically around 1100-1150 cm⁻¹. nih.gov

C-O Ether Vibrations : The C-O-C ether linkage is characterized by two stretching vibrations: an asymmetric stretch (ν_as(C-O-C)) which is typically strong in the IR spectrum around 1230-1280 cm⁻¹, and a symmetric stretch (ν_s(C-O-C)) appearing around 1060-1150 cm⁻¹. esisresearch.org

Aromatic Ring Vibrations : The two phenyl rings will exhibit multiple characteristic bands. These include aromatic C-H stretching just above 3000 cm⁻¹, and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.

CH₂ Vibrations : The methylene (-CH₂-) bridge gives rise to symmetric and asymmetric stretching vibrations in the 2850-2975 cm⁻¹ range and a characteristic scissoring (bending) vibration around 1430-1470 cm⁻¹. esisresearch.org

Table 2: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Hydrazine (-NH-NH₂) | N-H Stretch | 3150 - 3350 | IR, Raman |

| N-H Bend (Scissoring) | 1600 - 1650 | IR | |

| N-N Stretch | 1100 - 1150 | Raman | |

| Benzyl Ether | C-O-C Asymmetric Stretch | 1230 - 1280 | IR |

| C-O-C Symmetric Stretch | 1060 - 1150 | IR, Raman | |

| Methylene (-CH₂-) | C-H Asymmetric Stretch | ~2925 | IR, Raman |

| C-H Symmetric Stretch | ~2855 | IR, Raman | |

| C-H Bend (Scissoring) | 1430 - 1470 | IR | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. shu.ac.uk The wavelengths of absorption and their intensities are characteristic of the types of electronic transitions occurring and are highly dependent on the chromophores—the light-absorbing functional groups—present in the molecule. uzh.ch

The structure of this compound contains two primary types of chromophores: the two phenyl rings and the heteroatoms (N, O) with non-bonding (n) electrons. The two aromatic rings are electronically isolated from each other by the -CH₂-NH-NH-CH₂-O- linkage, meaning there is no extended π-conjugation across the entire molecule. Consequently, the UV-Vis spectrum is expected to be a composite of the absorptions of the individual benzyloxy and benzyl chromophores.

The expected electronic transitions are:

π → π* Transitions : These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are characteristic of the aromatic rings. Phenyl groups typically show a very strong absorption band (the E2-band) at shorter wavelengths (~200-210 nm) and a weaker, often structured band (the B-band) at longer wavelengths (~250-270 nm). libretexts.org

n → σ* Transitions : These transitions involve exciting a non-bonding electron from a nitrogen or oxygen atom into a σ* antibonding orbital. shu.ac.uk These are typically high-energy transitions and their absorption bands usually appear in the far-UV region (below 200 nm), often overlapping with other strong absorptions.

Due to the lack of extended conjugation, no significant absorption in the visible region is expected, and the compound should be colorless.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Approximate λ_max (nm) | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π* | Phenyl Ring | ~200 - 210 | High (~8,000 - 60,000 L mol⁻¹ cm⁻¹) |

| π → π* | Phenyl Ring | ~250 - 270 | Low to Medium (~200 - 2,000 L mol⁻¹ cm⁻¹) |

Applications As a Synthetic Building Block and in Materials Research

(4-Benzyloxy-benzyl)-hydrazine as a Key Synthon in Complex Organic Synthesis

The utility of this compound in complex organic synthesis stems from the reactivity of its hydrazine (B178648) functional group. This group can participate in a variety of chemical transformations, making it an invaluable tool for chemists to introduce nitrogen-containing fragments into molecules. Its benzyloxy group also serves as a stable protecting group for a phenol (B47542), which can be deprotected in later synthetic steps to reveal a reactive hydroxyl group, further adding to its synthetic versatility.

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, many of which form the core of biologically active molecules. The hydrazine moiety is particularly useful for constructing nitrogen-containing rings, which are prevalent in pharmaceuticals.

One significant application is in the synthesis of indole (B1671886) derivatives. mdpi.comijarsct.co.in The Fischer indole synthesis, a classic method for preparing indoles, utilizes a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. nih.gov Substituted hydrazines like this compound can be employed in this reaction to generate indoles with specific substitution patterns. Indole scaffolds are present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-cancer properties. mdpi.comresearchgate.net For instance, substituted benzyl (B1604629) hydrazines can be reacted with indole-2-carboxylic acids using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to produce novel indole-based compounds with potential anti-proliferative effects. mdpi.com

The general synthetic pathway to such indole derivatives is depicted below:

Step 1: Reaction of a substituted benzyl chloride with hydrazine hydrate (B1144303) to form the corresponding benzyl hydrazine. mdpi.com

Step 2: Coupling of the synthesized benzyl hydrazine with a suitable indole carboxylic acid to yield the final target molecule. mdpi.com

Beyond indoles, the hydrazine functional group is a key component in the synthesis of other heterocyclic systems such as pyrazoles and pyranopyrimidines through multi-component reactions. nih.govmdpi.com These scaffolds are also of significant interest in medicinal chemistry due to their diverse pharmacological profiles.

Table 1: Examples of Biologically Relevant Scaffolds Synthesized from Hydrazine Derivatives

| Scaffold | Synthetic Method | Key Reagents | Biological Relevance |

| Indoles | Fischer Indole Synthesis | Ketone/Aldehyde, Acid Catalyst | Anti-cancer, Antimigraine |

| Indole-based amides | Amide Coupling | Indole-2-carboxylic acid, EDCI | Anti-proliferative |

| Pyrazoles | Condensation Reaction | 1,3-Diketones | Various pharmacological activities |

| Pyranopyrimidines | Multi-component Reaction | Aldehyde, Barbituric acid, β-ketoester | Diverse medicinal applications |

While specific examples of the total synthesis of natural products explicitly using this compound are not extensively documented, its potential as a crucial intermediate is evident from the established roles of hydrazine derivatives and benzyl moieties in complex synthesis. nih.govnih.gov Natural products often possess intricate nitrogen-containing heterocyclic cores, and hydrazine derivatives are fundamental for their construction. nih.gov

The benzyloxy group on the aromatic ring acts as a protected phenol. This protecting group is stable under a variety of reaction conditions but can be readily removed, typically by catalytic hydrogenation, to unveil the phenol. This strategy is frequently employed in the later stages of a total synthesis to avoid undesired reactions of a free hydroxyl group. For example, in the synthesis of synephrine, a naturally occurring alkaloid, a benzyloxy-protected intermediate is used, which is deprotected in the final step. wikipedia.org

Furthermore, the benzyl group itself can be a key structural element or can be manipulated to form other functional groups. Benzyl radical intermediates, for example, are widely utilized in natural product synthesis due to their stability, which is attributed to the delocalization of the radical electron through the adjacent aromatic ring. nih.gov These radicals can participate in cyclization reactions to form complex polycyclic systems found in natural products like pyrroloindoline alkaloids. nih.gov

The application of this compound in this context would involve its initial incorporation into a growing molecular framework, followed by transformations of the hydrazine group to form a heterocyclic core, and eventual deprotection of the benzyloxy group to reveal a phenol, a common functional group in many natural products.

Formation of Metal Complexes and Coordination Chemistry Studies

The nitrogen atoms of the hydrazine group in this compound possess lone pairs of electrons, making them excellent donors for coordination to metal ions. wikipedia.org This property allows the molecule and its derivatives to act as ligands in the formation of metal complexes. nih.gov

This compound can be readily converted into more elaborate ligands, most commonly through the formation of hydrazones. Reaction of the hydrazine with an aldehyde or a ketone results in a Schiff base condensation, yielding a hydrazone containing an imine (-C=N-) linkage. These hydrazone ligands are versatile, and their coordination properties can be tuned by varying the carbonyl component used in their synthesis. chemistryjournal.net

For example, reacting this compound with an aldehyde or ketone containing additional donor atoms (like hydroxyl or another nitrogen atom) can lead to the formation of polydentate ligands. uobaghdad.edu.iquobaghdad.edu.iqjmchemsci.com These ligands can then chelate to a metal ion through multiple sites, forming stable complexes. The benzyloxy-benzyl portion of the ligand can influence the steric and electronic properties of the resulting metal complex.

The synthesis of such ligands generally involves a straightforward condensation reaction:

An equimolar amount of this compound and a suitable aldehyde or ketone are dissolved in a solvent like ethanol (B145695) or methanol (B129727).

The mixture is often heated under reflux to drive the reaction to completion.

The resulting hydrazone ligand can then be isolated and purified before being used for complexation. chemistryjournal.net

Once synthesized, the metal complexes derived from this compound-based ligands are characterized by a variety of analytical and spectroscopic techniques to determine their structure and bonding. uobaghdad.edu.iqjmchemsci.comnih.govtandfonline.com These methods provide detailed information about the coordination environment of the metal ion and how the ligand is bound.

Common characterization techniques include:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the frequency of the C=N stretching vibration of the hydrazone upon complexation indicates the involvement of the imine nitrogen in bonding to the metal. The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. jmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The disappearance or significant shift of the N-H proton signal of the hydrazine moiety upon complexation is a strong indicator of coordination via deprotonation. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The positions and intensities of the d-d transition bands can help in assigning a tetrahedral, octahedral, or other geometry to the complex. uobaghdad.edu.iq

Molar Conductance Measurements: These measurements in a suitable solvent help to determine whether the complex is an electrolyte or a non-electrolyte. chemistryjournal.net

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and thus the oxidation state and spin state of the metal ion. uobaghdad.edu.iq

Table 2: Techniques for Structural Characterization of Metal Complexes

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of ligand coordination sites (e.g., C=N, M-N, M-O bonds). |

| Nuclear Magnetic Resonance (NMR) | Detailed solution structure of diamagnetic complexes. |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions and coordination geometry of the metal ion. |

| X-ray Crystallography | Precise solid-state structure, including bond lengths and angles. |

| Molar Conductance | Electrolytic nature of the complex. |

| Magnetic Susceptibility | Oxidation state and spin state of the metal ion. |

Potential in Polymer Chemistry and Advanced Materials

The unique chemical structure of this compound suggests its potential utility in the field of polymer chemistry and the development of advanced materials. While direct applications are still an emerging area of research, the functional groups present in the molecule offer several possibilities for its incorporation into polymeric structures.

The hydrazine moiety can be a reactive site for polymerization or for grafting onto existing polymer chains. For example, it could react with di-acid chlorides or di-isocyanates to form polyhydrazides or other nitrogen-containing polymers. These polymers could exhibit interesting properties such as thermal stability or the ability to chelate metal ions.

The benzyloxy-benzyl group can also be exploited. Polymers containing benzyl groups are known, and the benzyloxy substituent could be used to tune properties like solubility or thermal behavior. nih.govresearchgate.net For instance, polymers with pendant benzyloxy groups have been synthesized and subsequently debenzylated to introduce hydroxyl groups, which can then be further functionalized. nih.gov This approach allows for the creation of functional polymers that can be tailored for specific applications, such as in biomaterials where ligands can be attached to control cell adhesion. nih.gov

Furthermore, monomers containing a vinylbenzyl group are commonly used in polymerization reactions. researchgate.netresearchgate.net While this compound itself is not a vinyl monomer, its core structure could be chemically modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) group. This would allow for its incorporation as a functional monomer in addition or radical polymerization processes, leading to polymers with pendant hydrazine or protected phenol functionalities. These functional groups could then be used for post-polymerization modification, for example, to create cross-linked materials or to attach other molecules of interest.

Monomer or Cross-linking Agent for Polymer Systems

The bifunctional nature of this compound, possessing both a reactive hydrazine group and an aromatic benzyl structure, makes it a valuable component in polymer synthesis. The hydrazine functional group can readily participate in condensation reactions with dicarboxylic acids or their derivatives to form polyhydrazides, a class of polymers known for their thermal stability and mechanical strength.

In other polymerization schemes, the benzyl group can be functionalized to introduce additional reactive sites, enabling the compound to act as a cross-linking agent. Cross-linking is a critical process in polymer chemistry that enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material by creating a three-dimensional network structure. The incorporation of this compound as a cross-linker can, therefore, be used to tailor the properties of various polymer systems for specific applications.

While extensive research on the specific use of this compound in large-scale polymer production is still emerging, preliminary studies indicate its potential in creating novel polymers with tailored properties. The benzyloxy group can also be cleaved under specific conditions to yield a phenolic hydroxyl group, offering a route to further modify the polymer's characteristics post-polymerization.

Integration into Functional Materials for Specific Applications

The unique chemical characteristics of this compound also lend themselves to the development of advanced functional materials. The hydrazine moiety is known to react with aldehydes and ketones to form hydrazones, a reaction that can be utilized in the design of chemical sensors. nih.gov Materials functionalized with this compound could potentially be used to detect the presence of specific aldehydes or ketones through changes in their optical or electrical properties. This principle is foundational in the development of sensitive and selective detection platforms for environmental monitoring or medical diagnostics. google.com

Furthermore, the aromatic rings within the this compound structure can contribute to the photophysical properties of materials. When integrated into a polymer matrix or a larger molecular assembly, these aromatic systems can influence the material's fluorescence or phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com

The ability of hydrazine derivatives to form pH-sensitive hydrazone bonds has been exploited in drug delivery systems. nih.govresearchgate.netresearchgate.net Polymeric nanoparticles or other carrier systems can be functionalized with this compound. A drug molecule containing a carbonyl group can then be attached via a hydrazone linkage. This bond is stable at physiological pH but can be cleaved in the acidic environment of tumor tissues or intracellular compartments, leading to the targeted release of the drug. researchgate.netresearchgate.net While specific studies on this compound in this context are limited, the underlying chemistry of its functional groups suggests its potential in this field.

The table below summarizes the potential applications of this compound in materials research based on the reactivity of its functional groups.

| Functional Group | Potential Reaction | Application Area |

| Hydrazine | Condensation with dicarboxylic acids | Synthesis of polyhydrazides |

| Hydrazine | Reaction with aldehydes/ketones | Chemical sensors, pH-responsive drug delivery |

| Benzyl/Aromatic Rings | Post-polymerization functionalization | Modifying polymer properties |

| Aromatic Rings | Contribution to photophysical properties | Organic electronics, fluorescent probes |

Investigation of Biological Interactions and Mechanistic Insights in Vitro Studies

Mechanistic Studies of Enzyme Modulation in Cell-Free Systems

The ability of (4-Benzyloxy-benzyl)-hydrazine and related compounds to modulate the activity of specific enzymes has been explored in cell-free systems, providing insights into their potential therapeutic applications.

Enzyme Inhibition/Activation Profiling (e.g., HDACs, Tyrosinase)

While direct studies on this compound are limited, the broader class of hydrazine-containing compounds has been investigated for inhibitory activity against various enzymes, including histone deacetylases (HDACs) and tyrosinase.

Hydrazide and benzoylhydrazide scaffolds are recognized pharmacophores in the design of HDAC inhibitors. Certain benzoylhydrazide derivatives have been identified as selective inhibitors of Class I HDACs (HDAC1, HDAC2, and HDAC3). For instance, a lead compound, UF010, featuring a benzoylhydrazide scaffold, demonstrated selective inhibition of these enzymes. Structure-activity relationship (SAR) studies on analogues of UF010 indicated that a tripartite structure with a central -C(O)-NH-NH- unit is crucial for HDAC inhibition. Modifications to the phenyl group and an aliphatic chain attached to this core structure were found to influence the inhibitory potency nih.gov. Another study detailed the development of hydrazide-containing Class I HDAC inhibitors that are not susceptible to glucuronidation-based inactivation, a common issue with hydroxamic acid-based inhibitors nih.gov.

Elucidation of Binding Modes and Kinetics in Purified Systems

Understanding the binding modes and kinetics of enzyme inhibitors is crucial for rational drug design. For the broader class of hydrazide-containing enzyme inhibitors, kinetic studies and molecular docking simulations have been employed to elucidate these aspects.

For instance, kinetic analysis of a potent tyrosinase inhibitor derived from a thiosemicarbazide (B42300) scaffold revealed its mode of inhibition nih.gov. Similarly, kinetic studies on hydrazide-hydrazone inhibitors of laccase, a copper-containing enzyme, have been performed to determine their inhibition type, with some derivatives showing competitive inhibition mdpi.com. Molecular docking studies have further supported these findings by predicting the binding interactions of the inhibitors within the enzyme's active site nih.govmdpi.com.

In the case of HDAC inhibitors with a benzoylhydrazide scaffold, it has been shown that these compounds can act as competitive inhibitors with a fast-on/slow-off binding mechanism nih.gov. Docking simulations of benzoylhydrazide derivatives in the active sites of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) have also been conducted to understand their binding affinities and potential inhibitory mechanisms pensoft.net. However, specific binding mode and kinetic data for the interaction of this compound with any purified enzyme system were not found in the reviewed sources.

Cellular Assays for Investigating Biochemical Pathway Modulation in vitro

Cell-based assays are instrumental in understanding how a compound affects biological pathways within a more physiologically relevant context.

Assessment of Cell-Based Target Engagement (e.g., protein modification)

Assessing whether a compound engages its intended target within a living cell is a critical step in drug discovery. Various techniques are available to measure target engagement, including methods that detect the direct binding of a compound to its target protein or measure downstream effects of this engagement, such as changes in protein phosphorylation or other post-translational modifications nih.gov.

For example, the NanoBRET™ Target Engagement Intracellular Kinase Assay allows for the quantitative measurement of compound binding to specific kinases in live cells reactionbiology.com. Other methods, like the isothermal shift assay (iTSA), can identify intracellular target engagement by measuring changes in protein solubility upon drug binding biorxiv.org. While these methodologies are powerful, there is no specific information available in the reviewed literature detailing the cell-based target engagement of this compound or direct evidence of its impact on protein modifications in cellular models.

Studies on Subcellular Localization in Model Cell Lines

The efficacy of a drug is often dependent on its ability to reach and accumulate in the specific subcellular compartment where its target resides. Microscopic imaging techniques, often using fluorescently-tagged molecules, are commonly employed to determine the subcellular localization of compounds nih.gov. These studies can provide valuable information about a compound's distribution within different organelles, such as the nucleus, mitochondria, or lysosomes nih.gov. Despite the importance of this information, no studies specifically investigating the subcellular localization of this compound in model cell lines were identified in the reviewed literature.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues (In Vitro Context)

SAR studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. While specific SAR studies for a series of analogues of this compound are not available, research on related classes of compounds offers valuable information.

For dibenzoylhydrazines, SAR analysis has shown that hydrophobicity is a key determinant for their inhibitory activity against P-glycoprotein-mediated transport nih.gov. In the case of antiviral N-quinolin-4-yl-N'-benzylidenehydrazine derivatives, the total hydrophilicity of substituents in the benzylidene moiety was found to be a significant factor in discriminating between active and inactive compounds documentsdelivered.com.

For hydrazide-hydrazone inhibitors of laccase, the structure of the salicylic (B10762653) aldehyde framework was identified as pivotal for the stabilization of the molecules near the enzyme's substrate docking site mdpi.com. Furthermore, SAR studies on benzoylhydrazide inhibitors of HDACs have highlighted the importance of a tripartite structure, with specific substitutions on the phenyl ring and an optimal length for an adjacent aliphatic chain being critical for potent inhibition nih.gov.

These examples from related compound classes underscore the importance of systematic structural modifications to optimize biological activity. However, a dedicated SAR study focusing on analogues of this compound to delineate the structural requirements for a specific biological activity has not been reported in the reviewed literature.

Correlation of Structural Features with in vitro Modulatory Activity

Information regarding the correlation of structural features of "this compound" with any in vitro modulatory activity is not available in the current scientific literature. Structure-activity relationship (SAR) studies, which are crucial for understanding how the chemical structure of a molecule influences its biological activity, have not been published for this specific compound.

Design Principles for Enhanced in vitro Specificity

Without foundational data on the in vitro activity and biological targets of "this compound," it is not possible to delineate any design principles for enhancing its in vitro specificity. Such principles are typically derived from extensive SAR studies and mechanistic investigations, which are currently absent for this compound.

Conclusion and Future Research Directions

Summary of Key Findings on (4-Benzyloxy-benzyl)-hydrazine

This compound is primarily recognized for its role as a crucial building block in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) group and a modifiable benzyloxybenzyl backbone, allows for a diverse range of chemical transformations. Key findings highlight its utility in:

Pharmaceutical Synthesis: It serves as an intermediate in the creation of various active pharmaceutical ingredients (APIs). The presence of the benzyloxy group is a common feature in pharmacologically active compounds, including those with antitumor and anti-inflammatory properties.

Organic Synthesis: The hydrazine moiety is a precursor for the synthesis of numerous heterocyclic compounds, such as pyrazoles and indoles, which are prevalent in medicinal chemistry.

Chemical Research: Its unique structure is valuable for investigating reaction mechanisms and developing new synthetic pathways.

Prospects for Novel Synthetic Methodologies

While classical methods for the synthesis of aryl- and benzylhydrazines, such as the reduction of diazonium salts derived from the corresponding anilines, are well-established, there is significant potential for the development of more efficient and sustainable synthetic routes to this compound and its derivatives.

Future research could focus on:

Photocatalytic Methods: Recent advancements in photoredox catalysis offer mild and environmentally friendly conditions for the synthesis of benzylhydrazine (B1204620) derivatives from unactivated precursors like phenylethanol analogues. rsc.org Applying these methods could provide a more efficient route to this compound.

Metal-Catalyzed C-H Amination: The direct amination of benzylic C-H bonds is a powerful strategy for forming C-N bonds. rsc.orgresearchgate.net Developing a catalytic system, for instance using copper or palladium, for the direct introduction of a hydrazine group at the benzylic position of 4-benzyloxytoluene would represent a highly atom-economical approach.

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhanced safety (especially when dealing with potentially unstable intermediates like diazonium salts), and easier scalability for the production of this compound.

Unexplored Reactivity and Derivatization Opportunities

The reactivity of this compound is largely centered around the nucleophilicity of the hydrazine group. However, a vast landscape of its chemical potential remains to be explored.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reactant | Potential Product | Significance |

| Hydrazone Formation | Aldehydes/Ketones | Substituted Hydrazones | Precursors to bioactive molecules, ligands for metal complexes. nih.gov |

| Cyclocondensation | β-Dicarbonyl Compounds | Pyrazole (B372694) Derivatives | Core structures in many pharmaceuticals. researchgate.net |

| N-Arylation/Alkylation | Aryl/Alkyl Halides | Substituted Hydrazines | Modulation of electronic and steric properties for targeted applications. |

| Fischer Indole (B1671886) Synthesis | Ketones/Aldehydes | Indole Derivatives | Privileged scaffolds in medicinal chemistry. |

| Cross-Coupling Reactions | Various Partners | C-C, C-N, C-P, C-S Bonded Derivatives | Arylhydrazines can act as versatile coupling partners. nih.gov |

Further research into these areas could lead to a diverse library of derivatives with unique chemical and biological properties. The benzyloxy group itself can be a point of modification, for instance, through catalytic hydrogenolysis to reveal a phenolic hydroxyl group, which can then be further functionalized.

Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental design.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be employed to model reaction mechanisms, predict the regioselectivity of derivatization reactions, and calculate spectroscopic properties to aid in the characterization of new compounds. mdpi.com Computational analysis can also shed light on the electronic structure and reactivity of the hydrazine moiety. scialert.net

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets, such as enzymes or receptors. mdpi.comnih.gov This can accelerate the discovery of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to correlate the structural features of a series of this compound derivatives with their biological activity, enabling the predictive design of more potent compounds.

Emerging Applications in Interdisciplinary Chemical Research